molecular formula C5H10F3N B12827673 N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine CAS No. 1389315-18-7

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine

Cat. No.: B12827673
CAS No.: 1389315-18-7
M. Wt: 141.13 g/mol
InChI Key: OECKNVAHIJTQFY-UHFFFAOYSA-N
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Description

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is an organic compound with the molecular formula C5H10F3N. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine typically involves the reaction of 2,2,2-trifluoroacetone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated compounds, amines, and substituted derivatives .

Scientific Research Applications

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2,2,2-trifluoro-1,1-dimethyl-ethylamine is unique due to its specific trifluoromethyl and dimethyl groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other similar compounds may not be as effective .

Properties

CAS No.

1389315-18-7

Molecular Formula

C5H10F3N

Molecular Weight

141.13 g/mol

IUPAC Name

1,1,1-trifluoro-N,2-dimethylpropan-2-amine

InChI

InChI=1S/C5H10F3N/c1-4(2,9-3)5(6,7)8/h9H,1-3H3

InChI Key

OECKNVAHIJTQFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(F)(F)F)NC

Origin of Product

United States

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